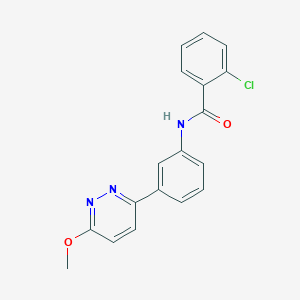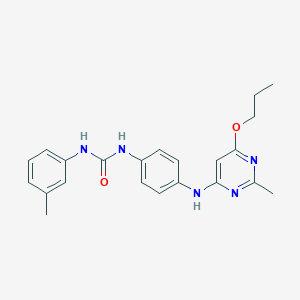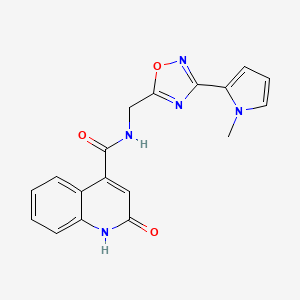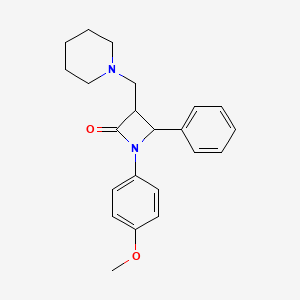
(2R)-2-(2-Fluoro-5-methylphenyl)propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-2-(2-Fluoro-5-methylphenyl)propan-1-ol, also known as FMPP, is a chiral compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is a derivative of amphetamine and has been studied for its effects on the central nervous system.
Wirkmechanismus
(2R)-2-(2-Fluoro-5-methylphenyl)propan-1-ol acts as a dopamine and norepinephrine reuptake inhibitor, which increases the concentration of these neurotransmitters in the brain. This increase in neurotransmitter concentration leads to enhanced cognitive function and improved attention.
Biochemical and Physiological Effects:
Studies have shown that (2R)-2-(2-Fluoro-5-methylphenyl)propan-1-ol can increase dopamine and norepinephrine levels in the brain, leading to improved cognitive function, increased alertness, and enhanced memory. (2R)-2-(2-Fluoro-5-methylphenyl)propan-1-ol has also been shown to increase heart rate and blood pressure.
Vorteile Und Einschränkungen Für Laborexperimente
(2R)-2-(2-Fluoro-5-methylphenyl)propan-1-ol is a useful compound for studying the effects of dopamine and norepinephrine on the brain. It has also been used in animal studies to investigate the potential therapeutic applications of this compound. However, (2R)-2-(2-Fluoro-5-methylphenyl)propan-1-ol has limitations in terms of its potential side effects on the cardiovascular system and its potential for abuse.
Zukünftige Richtungen
1. Investigating the potential therapeutic applications of (2R)-2-(2-Fluoro-5-methylphenyl)propan-1-ol in treating neurological disorders such as ADHD and narcolepsy.
2. Studying the long-term effects of (2R)-2-(2-Fluoro-5-methylphenyl)propan-1-ol on cognitive function and memory enhancement.
3. Investigating the potential use of (2R)-2-(2-Fluoro-5-methylphenyl)propan-1-ol in treating other psychiatric disorders such as depression and anxiety.
4. Developing new synthesis methods for (2R)-2-(2-Fluoro-5-methylphenyl)propan-1-ol that are more efficient and cost-effective.
5. Investigating the potential side effects of (2R)-2-(2-Fluoro-5-methylphenyl)propan-1-ol on the cardiovascular system and developing strategies to mitigate these effects.
Synthesemethoden
(2R)-2-(2-Fluoro-5-methylphenyl)propan-1-ol can be synthesized through a multistep process starting from commercially available starting materials. One synthesis method involves the reaction of 2-fluoro-5-methylphenylacetonitrile with lithium aluminum hydride, followed by reduction with sodium borohydride to yield (2R)-2-(2-Fluoro-5-methylphenyl)propan-1-ol.
Wissenschaftliche Forschungsanwendungen
(2R)-2-(2-Fluoro-5-methylphenyl)propan-1-ol has been studied for its potential use in treating certain neurological disorders such as attention deficit hyperactivity disorder (ADHD) and narcolepsy. It has also been investigated for its effects on cognitive function and memory enhancement.
Eigenschaften
IUPAC Name |
(2R)-2-(2-fluoro-5-methylphenyl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FO/c1-7-3-4-10(11)9(5-7)8(2)6-12/h3-5,8,12H,6H2,1-2H3/t8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXAWWYJAGMFXTG-QMMMGPOBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)C(C)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)F)[C@@H](C)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-(2-Fluoro-5-methylphenyl)propan-1-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-((1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2441893.png)
![Ethyl 2-[({[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2441895.png)
![N-benzyl-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide](/img/structure/B2441896.png)

![2-(4-(5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)-N,N-diisopropylacetamide](/img/structure/B2441898.png)
![3-[3-[[(2S)-1-[(2S,4R)-4-Hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-3-oxopropoxy]propanoic acid](/img/structure/B2441899.png)
![2-[(4-Chlorobenzyl)sulfonyl]benzoic acid](/img/structure/B2441902.png)


![(3,4-difluorophenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2441905.png)
![N-(1-cyano-1-cyclopropylethyl)-2-[propyl({[(2,3,4-trifluorophenyl)carbamoyl]methyl})amino]acetamide](/img/structure/B2441906.png)
